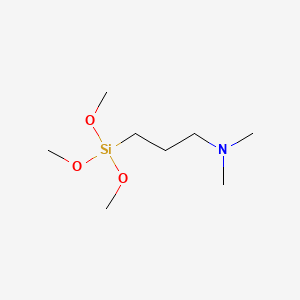
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate
Overview
Description
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DDFD) is an important organic compound that has been studied for its potential applications in various scientific research fields. DDFD is a cyclic diester of furan and is a colorless, crystalline solid with a melting point of about 140°C. It is a versatile compound that has been used in the synthesis of various organic compounds, in the synthesis of novel catalysts, and in the development of new materials for various applications. In addition, DDFD has also been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Biobased Polymer Synthesis
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is utilized as a monomer in the synthesis of semiaromatic copolyesters . This process is catalyzed by lipase from Candida antarctica and involves a two-step polymerization reaction . The resulting polymers have potential applications in creating more sustainable materials as alternatives to petroleum-based plastics.
Enzymatic Polymerization
The compound serves as a substrate for enzymatic polymerization . This method is an eco-friendly approach to produce biobased polymers with enhanced properties, such as improved thermal stability and mechanical strength . This process is significant in developing materials with a lower environmental footprint.
Material Science Research
In material science, Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate contributes to the development of bio-based polyesters and other polymers. Its applications extend to creating new materials with specific properties tailored for various uses, including packaging, textiles, and engineering components .
Chemical Synthesis
This compound is a key ingredient in chemical synthesis, where it’s used to create complex molecules. Its role in synthetic pathways is crucial for the production of chemicals that can be used in various industries, from pharmaceuticals to agriculture .
Chromatography
In analytical chemistry, particularly chromatography, Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate can be used as a standard or reference compound . It helps in the identification and quantification of substances within a mixture, playing a vital role in quality control and research .
Food and Drug Development
The compound finds applications in the food and drug industry as an intermediate. It’s used in the synthesis of additives and other compounds that enhance the quality and efficacy of food products and pharmaceuticals .
Pesticide and Biocidal Product Formulation
It’s also used in the formulation of pesticides and biocidal products . Its properties help in developing effective agents that control and eliminate harmful organisms in agricultural and public health sectors .
Environmental Research
Lastly, Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is significant in environmental research. It’s used in studies aimed at finding greener substitutes for traditional materials and chemicals, contributing to the sustainability efforts in various industries .
properties
IUPAC Name |
diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCMPUKYPRCPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284092 | |
| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
CAS RN |
6270-57-1 | |
| Record name | 6270-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5H-Benzo[b]carbazole](/img/structure/B1582823.png)





![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)
